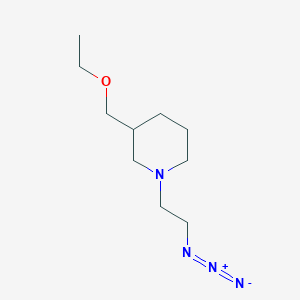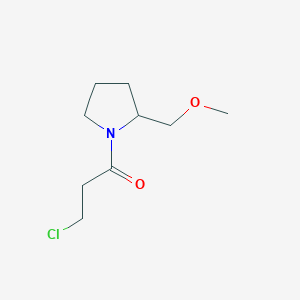![molecular formula C11H11Cl2NO2 B1476953 2-chloro-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one CAS No. 2092104-23-7](/img/structure/B1476953.png)
2-chloro-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Overview
Description
2-Chloro-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one, also known as 2-Chloro-7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl ethyl ether, is an organic compound that has been used for a variety of scientific research applications. This compound is a member of the oxazepin family, which is a class of heterocyclic compounds that are characterized by their five-membered ring structure. It is a colorless, volatile liquid with a pungent odor and a boiling point of 133°C. 2-Chloro-7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl ethyl ether has been used in various studies to investigate its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Crystal Structure and Electronic Properties
Research on compounds structurally related to 2-chloro-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one has focused on their crystal and electronic structures. For instance, the crystal structure analysis of related compounds has revealed significant insights into their molecular conformation, intermolecular interactions, and electronic properties. Such studies are foundational for understanding the chemical behavior and potential applications of these compounds in materials science and molecular electronics. The crystal structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, for example, demonstrates intermolecular hydrogen bonding and π-π stacking interactions, which are crucial for designing molecular assemblies and functional materials (Aydın et al., 2017).
Pharmacological Potential
Another area of interest is the pharmacological potential of benzoxazepine derivatives, including their interaction with histamine receptors and other G protein-coupled receptors (GPCRs). The study of dibenzo[b,f][1,4]oxazepines and related compounds has shown that the chlorination pattern on these molecules can significantly influence their binding affinity to histamine receptors (H1R and H4R) and serotonin receptors (5-HT2AR), suggesting potential applications in designing receptor-selective ligands. Such compounds have been identified as promising candidates for developing new therapeutic agents with specific receptor targeting capabilities (Naporra et al., 2016).
Synthesis and Applications in Organic Chemistry
The synthesis of benzoxazepine derivatives and their hybrids with other heterocycles, such as triazoles, has been explored for potential antibacterial and anticancer applications. The development of novel synthetic routes to these compounds enables the exploration of their biological activities. For example, benzoxepine-1,2,3-triazole hybrids have shown promising activity against certain bacterial strains and cancer cell lines, highlighting the potential of these compounds in medicinal chemistry and drug discovery (Kuntala et al., 2015).
properties
IUPAC Name |
2-chloro-1-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-6-11(15)14-3-4-16-10-2-1-9(13)5-8(10)7-14/h1-2,5H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHUKLGBVBDBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CCl)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















